molecular formula C14H21NO4 B15314788 tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate

tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate

Cat. No.: B15314788
M. Wt: 267.32 g/mol
InChI Key: RWMFAPRBHHEBSF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate: is an organic compound with the molecular formula C14H21NO4. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenylethyl moiety, which is further substituted with hydroxy and methoxy groups. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylethyl derivative. One common method includes the use of tert-butyl carbamate and 3-hydroxy-4-methoxyphenylethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic reactions .

Biology: The compound is used in biological studies to investigate the effects of carbamate derivatives on enzyme activity and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in modulating enzyme activity and as a potential drug candidate for various diseases .

Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group in organic synthesis.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure with a hydroxyethyl group instead of a phenylethyl group.

    tert-Butyl N-(2-methoxyethyl)carbamate: Contains a methoxyethyl group instead of a phenylethyl group.

Uniqueness: tert-Butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate is unique due to the presence of both hydroxy and methoxy groups on the phenylethyl moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-7-10-5-6-12(18-4)11(16)9-10/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)

InChI Key

RWMFAPRBHHEBSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)O

Origin of Product

United States

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